1-ミリストイル-2-ステアロイル-sn-グリセロ-3-ホスホコリン

説明

Synthesis Analysis

The synthesis of phospholipids like MSPC can be achieved through various chemical and enzymatic methods. A notable approach for synthesizing phospholipids with specific acyl chain compositions involves the use of phospholipase enzymes, which allow for precise acyl chain positioning, demonstrating the utility of enzymes in the synthesis of complex lipids (Duclos, 2010). Furthermore, the regioselective and stereoselective synthesis of phospholipids has been achieved through a combination of enzymatic and chemical steps, highlighting the advancement in synthetic methodologies for obtaining phospholipids with defined structures (Baba et al., 1990).

Molecular Structure Analysis

The molecular structure of MSPC plays a critical role in its biophysical behavior. Studies utilizing nuclear magnetic resonance (NMR) and differential scanning calorimetry (DSC) have provided insights into the micellar and liquid crystalline phases of phospholipids, revealing the influence of acyl chain composition on the phase behavior and aggregate structure of phospholipids in aqueous environments (Eriksson et al., 1987).

Chemical Reactions and Properties

MSPC participates in various chemical reactions typical of phospholipids, including hydrolysis by phospholipase enzymes. The reactivity of MSPC with these enzymes can provide insights into membrane metabolism and the roles of specific phospholipids in cellular processes. The enzymatic hydrolysis of phospholipids has been studied to understand the specificity and mechanism of action of enzymes such as phospholipase A2 (Deka et al., 1986).

Physical Properties Analysis

The physical properties of MSPC, including phase behavior and membrane dynamics, are crucial for its function in biological membranes. Differential scanning calorimetry and X-ray diffraction studies have shown that MSPC and similar phospholipids exhibit distinct phase transitions and packing arrangements in bilayers, which are influenced by the acyl chain composition and hydration levels (Jones et al., 2012).

Chemical Properties Analysis

The chemical properties of MSPC, such as its reactivity towards oxidative stress and its role in signaling pathways, are areas of active research. Phospholipids can undergo oxidation, affecting membrane properties and signaling functions. Studies on the oxidation of phospholipids and their derivatives highlight the chemical reactivity and potential biological implications of these processes (Bogojevic & Leung, 2020).

科学的研究の応用

IgG4関連疾患のバイオマーカー

SMPCは、IgG4関連疾患(IgG4-RD)の潜在的なバイオマーカーとして特定されています。IgG4-RDは、複雑な免疫媒介性線維化炎症性疾患です . SMPCは、膵臓がんやシェーグレン症候群などの他の疾患とIgG4-RDを区別するのに役立ちます。これらの疾患は、しばしばIgG4-RDを模倣し、誤診につながる可能性があります .

IgG4-RDにおける再発の予測

1-(1z-ヘキサデセニル)-sn-グリセロ-3-ホスホコリンを含むいくつかの代謝物の組み合わせは、IgG4-RD患者の再発を予測するのに適度な価値があることが示されています . これは、疾患の管理と患者の転帰の改善に不可欠です .

リポソーム二重層の構成

SMPCは、化学的に定義されたホスファチジルコリンであり、リポソームのリン脂質二重層を構成するために使用できます . これは、リポソームが薬物をカプセル化して体の特定の部分に送達するために使用される薬物送達システムにおいて重要です .

ヘマトポルフィリンの結合

SMPCで構成されたリポソームへのヘマトポルフィリン(HP)の結合は、さまざまな温度で調査されました . これは、HPが光増感剤として使用される光線力学療法(PDT)において重要です。PDTは、がんの治療法です .

5. ヒストン脱アセチル化酵素3(HDAC3)の阻害 SMPCは、HDAC3活性を阻害することが判明しました . HDAC3は、遺伝子発現の調節に重要な役割を果たす酵素です。HDAC3の阻害は、がんなどの疾患の治療に影響を与えます .

6. シグナル伝達および転写活性化因子3(STAT3)の阻害 SMPCは、STAT3のリン酸化を阻害します . STAT3は、細胞成長やアポトーシスなど、多くの細胞プロセスにおいて重要な役割を果たすタンパク質です。STAT3の阻害は、慢性骨髄性白血病などの疾患の治療において治療効果をもたらす可能性があります .

作用機序

Target of Action

1-Myristoyl-2-stearoyl-sn-glycero-3-phosphocholine (MSPC) is a type of phosphatidylcholine, a class of phospholipids that incorporate choline as a headgroup . They are a major component of biological membranes and can be used by cells in the production of lipid second messengers .

Mode of Action

MSPC, being a phospholipid, is involved in the formation of lipid bilayers, a fundamental component of cell membranes . It can interdigitate with equal length (symmetric) acyl chain phospholipids in bilayer membranes to potentially minimize the hydrophobic mismatch between acyl chains .

Biochemical Pathways

As a component of cell membranes, MSPC plays a crucial role in the structure and function of cells. It contributes to the fluidity and integrity of the membranes, and influences the function of proteins within the membrane .

Pharmacokinetics

As a lipid, it is likely to be absorbed in the intestine, incorporated into chylomicrons, and transported via the lymphatic system to the bloodstream .

Result of Action

The primary result of MSPC’s action is the formation and maintenance of cellular membranes. This is essential for the survival and function of all cells .

Action Environment

The action of MSPC can be influenced by various environmental factors. For example, the phase transition temperature, which is the temperature at which MSPC changes from the gel to the liquid crystalline phase, has been reported to be 30°C . This suggests that temperature can influence the state of MSPC in biological membranes, potentially affecting its function .

特性

IUPAC Name |

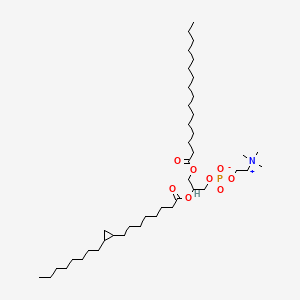

[(2R)-2-octadecanoyloxy-3-tetradecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H80NO8P/c1-6-8-10-12-14-16-18-19-20-21-23-25-27-29-31-33-40(43)49-38(37-48-50(44,45)47-35-34-41(3,4)5)36-46-39(42)32-30-28-26-24-22-17-15-13-11-9-7-2/h38H,6-37H2,1-5H3/t38-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYAQXZHDAGZOEO-KXQOOQHDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)O[C@H](COC(=O)CCCCCCCCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H80NO8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60997705 | |

| Record name | 2-(Octadecanoyloxy)-3-(tetradecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60997705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

734.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | PC(14:0/18:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0007871 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

76343-22-1 | |

| Record name | 1-Myristoyl-2-stearoylphosphatidylcholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076343221 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Octadecanoyloxy)-3-(tetradecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60997705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-MYRISTOYL-2-STEAROYL-SN-GLYCERO-3-PHOSPHOCHOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4WU8H3TG2X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of 1-Myristoyl-2-stearoyl-sn-glycero-3-phosphocholine (MSPC) in the formulation of thermosensitive liposomes?

A: MSPC is a phospholipid that serves as a critical component of the lipid bilayer in thermosensitive liposomes (TSLs). In the study by [], MSPC, along with other lipids like 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), cholesterol, and 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-mPEG (2000)), forms the structural basis of the liposome. The specific molar ratio of these lipids (57:40:30:3 for DPPC:MSPC:Cholesterol:DSPE-mPEG) is crucial for achieving the desired thermosensitive properties. These liposomes are designed to release their payload, in this case, the anti-cancer drug daunorubicin, in response to mild hyperthermia.

Q2: How does the composition of the liposome, including the presence of MSPC, contribute to its thermosensitivity?

A: The thermosensitivity of the liposomes arises from the phase transition behavior of the lipid mixture. Each lipid has a characteristic transition temperature at which it shifts from a gel-like ordered state to a more fluid liquid crystalline state. The combination and ratio of DPPC, MSPC, cholesterol, and DSPE-mPEG (2000) are chosen to achieve a phase transition temperature slightly above body temperature. When exposed to mild hyperthermia, the liposomes undergo a phase transition, increasing their permeability and facilitating the release of the encapsulated daunorubicin [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(1S,2R,3R,4S,5R,6R)-2-[(2S,3S,4S,5R)-3-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)tetrahydropyran-2-yl]oxy-4-formyl-4-hydroxy-5-methyl-tetrahydrofuran-2-yl]oxy-5-guanidino-3,4,6-trihydroxy-cyclohexyl]guanidine](/img/structure/B1218972.png)

![[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-(2-methylimidazol-1-id-4-yl)phosphinic acid](/img/structure/B1218983.png)

![Acetic acid [2-[acetyl-(4-methylphenyl)sulfonylamino]phenyl] ester](/img/structure/B1218990.png)